benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds . The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the difluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic organisms, making the compound useful as an antifungal or antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Difluoromethylpyrazole: A compound with a pyrazole ring substituted with a difluoromethyl group.
Pyrazole Carboxamides: Compounds with a pyrazole ring and a carboxamide group, often used as fungicides.
Uniqueness
Benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to the combination of its benzyl, difluoromethyl, and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like benzylamine or difluoromethylpyrazole.
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-7-6-11(16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2 |
InChI Key |
PULCIYSKBOXXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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